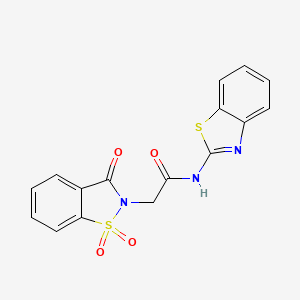

N-(1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Description

N-(1,3-Benzothiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a heterocyclic acetamide derivative featuring two benzothiazole-derived moieties. This compound is structurally distinct due to the fused sulfone group and acetamide bridge, positioning it as a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O4S2/c20-14(18-16-17-11-6-2-3-7-12(11)24-16)9-19-15(21)10-5-1-4-8-13(10)25(19,22)23/h1-8H,9H2,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPBEBCQHCHQFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a complex organic compound that belongs to the benzothiazole family. This compound is characterized by its unique structural features, including a benzothiazole moiety and an acetamide group, which contribute to its significant biological activities. Benzothiazole derivatives are widely recognized for their various pharmacological properties, including antimicrobial, antifungal, and anticancer effects.

Chemical Structure and Properties

The structural complexity of this compound enhances its reactivity and interactions with biological targets. The presence of the trioxo group is particularly noteworthy as it may influence the compound's chemical behavior and biological efficacy.

Anticancer Activity

Research indicates that benzothiazole derivatives can act as apoptosis inducers in cancer cells. For instance, studies have shown that certain benzothiazole compounds can activate procaspase-3 to caspase-3 in various cancer cell lines (e.g., U937 and MCF-7) . This activation pathway is crucial for inducing apoptosis in cancer cells. The specific mechanisms by which this compound may exert its anticancer effects are still under investigation but likely involve modulation of enzyme activity and receptor signaling pathways.

Antimicrobial and Antifungal Properties

Benzothiazole derivatives are also noted for their antimicrobial and antifungal properties. The structural features of this compound suggest potential interactions with microbial enzymes or cell membranes that could inhibit growth or induce cell death .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cell proliferation or survival.

- Receptor Modulation : It could modulate receptor signaling pathways that control apoptosis or cellular responses to stress.

- Reactive Oxygen Species (ROS) Generation : Some benzothiazole derivatives have been shown to induce oxidative stress in cells.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies reveal that modifications in the benzothiazole core can significantly affect the biological activities of these compounds. For example:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-acetamide | Contains a chlorophenyl group | Antimicrobial properties |

| N-(4-bromophenyl)-acetamide | Similar to chlorophenyl but with bromine | Anticancer activity |

| N-(4-fluorophenyl)-acetamide | Fluorine substitution alters reactivity | Antibacterial effects |

The unique combination of the benzothiazole core with trioxo and acetamide functionalities enhances stability and reactivity compared to simpler derivatives .

Case Studies

In a recent study focusing on novel benzothiazole derivatives:

- Compounds were synthesized and evaluated for their anticancer activities against various cell lines.

- The most promising compounds exhibited IC50 values below 10 µM against U937 cells .

Another study highlighted the importance of specific functional groups in enhancing anticancer activity through the activation of apoptotic pathways .

Scientific Research Applications

Antidiabetic Activity

Recent studies have indicated that derivatives of benzothiazole, including N-(1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide, exhibit significant antidiabetic properties. In one study, synthesized benzothiazole derivatives were evaluated for their hypoglycemic activity using streptozotocin-induced diabetic rats. The results demonstrated that certain compounds resulted in a substantial reduction in blood glucose levels compared to control groups .

Table 1: Antidiabetic Activity of Benzothiazole Derivatives

| Compound ID | Dose (mg/kg) | Blood Glucose Reduction (%) |

|---|---|---|

| 3d | 100 | 45 |

| 3c | 100 | 38 |

| 3e | 100 | 30 |

| Control | - | - |

Antimicrobial Properties

Benzothiazole derivatives have also shown promising antimicrobial activity. A study evaluated various benzothiazole compounds against a range of bacterial and fungal strains. The results indicated that certain derivatives exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria as well as antifungal activity against common pathogens .

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | E. coli | 15 |

| 4b | S. aureus | 18 |

| 4c | C. albicans | 12 |

Optical Materials

The structural properties of this compound have been explored for applications in optical materials. Single-crystal X-ray diffraction studies have shown that this compound can form stable crystalline structures with unique optical properties suitable for use in photonic devices .

Photostability

Research has indicated that compounds containing benzothiazole moieties can exhibit enhanced photostability when incorporated into polymer matrices. This characteristic is crucial for developing materials used in outdoor applications where exposure to UV light is prevalent .

Case Study 1: Antidiabetic Evaluation

In a controlled study involving diabetic rats treated with various benzothiazole derivatives including this compound, researchers observed significant reductions in blood glucose levels over a ten-day period. The compound demonstrated a maximum glucose-lowering effect at a dosage of 100 mg/kg body weight .

Case Study 2: Antimicrobial Efficacy

A series of benzothiazole derivatives were tested against multiple bacterial strains to evaluate their antimicrobial efficacy. The results indicated that this compound showed notable activity against resistant strains of Staphylococcus aureus and Escherichia coli .

Comparison with Similar Compounds

Core Structural Variations

The target compound’s uniqueness lies in its dual benzothiazole-sulfone framework , contrasting with other benzothiazole acetamides that incorporate diverse substituents or heterocycles:

Physical Properties

Melting Points :

Solubility :

Crystallographic Insights

Crystal Packing :

Target Compound : Likely forms dense H-bond networks via sulfonyl oxygen and acetamide NH, similar to ’s structure .

Q & A

Q. How can researchers optimize the synthesis of N-(1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide?

Methodological Answer: Optimization involves:

- Solvent Selection : Chloroform (CHCl₃) or ethanol (EtOH) under reflux (6–8 hours) to ensure complete reaction .

- Catalysts : Imidazole derivatives (e.g., 1-(1-adamantylacetyl)-1H-imidazole) for amide bond formation .

- Purification : Recrystallization from 80% ethanol or methanol to isolate high-purity crystals .

- Yield Improvement : Adjust stoichiometric ratios (e.g., 1:1.1 molar ratio of precursor to amine derivatives) .

Q. What techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (C=O at ~170 ppm) .

- IR Spectroscopy : Confirm amide (1668 cm⁻¹) and sulfonamide (S=O at 1267 cm⁻¹) stretches .

- Elemental Analysis : Compare calculated vs. experimental C, H, N, S content (e.g., C: 67.38% calc. vs. 67.32% obs.) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions at 2.8–3.0 Å) .

Q. Key Characterization Data :

| Technique | Critical Observations | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 7.73 (dd, J = 8.87 Hz) | |

| IR (KBr) | 1668 cm⁻¹ (C=O) | |

| X-ray Diffraction | Triclinic P1 space group |

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data during characterization?

Methodological Answer:

- Cross-Verification : Use complementary techniques (e.g., NMR with X-ray data) to confirm bond angles and torsion angles .

- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT) simulations .

- Reproducibility : Repeat syntheses under controlled conditions to rule out solvent or temperature artifacts .

Example : Inconsistent melting points may arise from polymorphic forms; differential scanning calorimetry (DSC) can identify phase transitions .

Q. How to assess molecular interactions and binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock to simulate binding to enzymes (e.g., benzothiazole derivatives targeting α-glucosidase) .

- Hydrogen-Bond Analysis : Map interactions from crystallography (e.g., N–H⋯O bonds at 2.9 Å) .

- π-Stacking Studies : Measure centroid–centroid distances (3.9–4.0 Å) between aromatic rings in crystal structures .

Case Study : Compound 9c showed optimal docking scores (-9.2 kcal/mol) due to hydrophobic interactions with active-site residues .

Q. How to design experiments evaluating the biological activity of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.